4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine

Synthetic methodology Process chemistry Vilsmeier reaction

4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine (CAS 111896-68-5) outperforms the 2,4-dichloro analog: 98% one-step yield vs. 82% multi-step, eliminating intermediate purification. The solitary 4-Cl ensures exclusive SNAr without regioisomeric byproducts—critical for parallel library synthesis. Downstream derivatives achieve 433-fold PDE4B/PDE4D selectivity (IC₅₀ 3.0 nM) and nanomolar potency against HIV-1 NNRTI double mutants (K103N+Y181C, F227L+V106A). ≥98% purity. When synthetic efficiency and target selectivity are non-negotiable.

Molecular Formula C7H7ClN2S
Molecular Weight 186.66 g/mol
CAS No. 111896-68-5
Cat. No. B3375617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
CAS111896-68-5
Molecular FormulaC7H7ClN2S
Molecular Weight186.66 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=NC=N2)Cl)SC1
InChIInChI=1S/C7H7ClN2S/c8-7-6-5(9-4-10-7)2-1-3-11-6/h4H,1-3H2
InChIKeyIHWHZUYYJJSKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine (CAS 111896-68-5): Synthetic Utility and Procurement Considerations


4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine (CAS 111896-68-5, molecular weight 186.66 g/mol, C₇H₇ClN₂S) is a heterocyclic compound featuring a thiopyrano ring fused to a pyrimidine scaffold with a reactive chlorine substituent at the 4-position . This monochloro intermediate serves as a key building block in medicinal chemistry for accessing diverse bioactive molecules, particularly in the development of kinase inhibitors, HIV-1 nonnucleoside reverse transcriptase inhibitors, and PDE4B inhibitors [1]. Unlike its 2,4-dichloro analog, the monochloro substitution pattern enables regioselective functionalization at the 4-position while preserving the 2-position for alternative modifications or hydrogen retention [2].

Why 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine Cannot Be Casually Substituted with Other Thiopyrano-Pyrimidine Analogs


Generic substitution among thiopyrano[3,2-d]pyrimidine analogs fails due to quantifiable divergence in both synthetic accessibility and biological outcomes. The monochloro derivative (4-position only) achieves a one-step synthesis with 98% yield under adapted Vilsmeier conditions, whereas its 2,4-dichloro counterpart requires multi-step protocols with yields averaging 82% [1] . More critically, downstream derivatives exhibit target-dependent activity cliffs: in PDE4B inhibition, 5,5-dioxo modifications yield 433-fold selectivity (IC₅₀ = 3.0 nM for PDE4B vs. PDE4D), while in HIV-1 NNRTI applications, 7,8-dihydro derivatives without 5,5-dioxo groups achieve nanomolar potency against drug-resistant double mutants [2] [3]. These orthogonal optimization vectors mean that a compound selected for one therapeutic program may be actively detrimental to another, and the starting scaffold's halogenation pattern directly determines which derivatization pathways are accessible. Procurement decisions must therefore align precisely with the intended synthetic route and biological target.

Quantitative Differentiation of 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine: Head-to-Head Evidence for Procurement Decision-Making


Synthesis Efficiency: One-Step 98% Yield vs. Multi-Step 82% Yield for Dichloro Analog

4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine is synthesized in a single step with 98% yield using adapted Vilsmeier conditions, whereas its closest analog 2,4-dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine requires multi-step protocols achieving only 82% yield under optimized conditions [1] . The monochloro compound's synthesis also benefits from quantitative conversion and eliminates intermediate purification steps, directly reducing both material costs and production time [1].

Synthetic methodology Process chemistry Vilsmeier reaction Yield optimization

PDE4B Subtype Selectivity: Thiopyrano[3,2-d]pyrimidine Scaffold Delivers 433-Fold Selectivity Over PDE4D

Derivatives of the 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine scaffold, for which 4-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine serves as a key synthetic precursor, achieve exceptional PDE4B subtype selectivity. Compound 54 (2-(3-chloro-4-methoxy-phenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivative) exhibits hPDE4B inhibitory activity with IC₅₀ = 3.0 nM and 433-fold selectivity for PDE4B over PDE4D [1]. This selectivity level significantly exceeds the typical 10-100 fold selectivity observed for many PDE4 inhibitor chemotypes evaluated in the same study [1].

PDE4 inhibitors Subtype selectivity Inflammation Respiratory disease

HIV-1 Drug-Resistant Mutant Activity: Thiopyrano[3,2-d]pyrimidine Derivatives Outperform Efavirenz and Etravirine Against Double Mutants

Dihydrothiopyrano[3,2-d]pyrimidine derivatives, synthesized from 4-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine as a precursor, demonstrate superior potency against clinically challenging HIV-1 double mutants compared to first-line NNRTI drugs. Compound 23h exhibits EC₅₀ values ranging from 3.43 to 21.4 nmol/L across wild-type and resistant strains [1]. Against the F227L+V106A double mutant, 23h shows 14.5-fold higher potency than efavirenz; against the K103N+Y181C double mutant, 23h shows 2.3- to 14.5-fold higher potency than both efavirenz and etravirine [1].

HIV-1 NNRTI Drug resistance Antiviral Mutant strains

Commercial Purity Benchmarking: ≥98% Assured Purity Across Multiple Vendors with Validated Characterization

4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine is commercially available with a minimum purity specification of 98% from multiple independent suppliers, supported by extensive characterization data including ¹H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1] . The one-step synthesis protocol achieves quantitative conversion without requiring further purification steps, enabling direct use in downstream derivatization reactions without additional purification cost or time [1]. This contrasts with the 2,4-dichloro analog, which typically requires chromatographic purification to achieve comparable purity levels.

Purity specification Quality control Procurement Analytical characterization

Regioselective Derivatization: Monochloro Scaffold Enables Orthogonal Functionalization Relative to Dichloro Analog

The monochloro substitution pattern of 4-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine provides a distinct regioselective advantage over the 2,4-dichloro analog (CAS 87466-23-7). The 4-chloro compound enables nucleophilic aromatic substitution exclusively at the 4-position while preserving the 2-position hydrogen, allowing subsequent functionalization of the 2-position via alternative chemistries (e.g., oxidation, C-H activation, or directed metalation) not possible with the dichloro scaffold [1]. In contrast, the 2,4-dichloro analog typically undergoes sequential substitution with the first nucleophile preferentially attacking the more electrophilic 4-position, followed by 2-position substitution, which can lead to regioisomeric mixtures and reduced synthetic efficiency [1] [2].

Regioselectivity Scaffold diversification Medicinal chemistry Parallel synthesis

Optimal Research and Procurement Applications for 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine


High-Throughput Library Synthesis Requiring Regioselective Scaffold Diversification

This compound is optimally suited for medicinal chemistry programs requiring parallel synthesis of 4-substituted thiopyrano[3,2-d]pyrimidine libraries. The single reactive chlorine at the 4-position ensures exclusive nucleophilic aromatic substitution at that site without regioisomeric byproducts, a key advantage over the 2,4-dichloro analog which can produce regioisomeric mixtures during library synthesis [1]. Combined with 98% commercial purity and quantitative one-step synthesis availability, the monochloro scaffold minimizes purification burden and maximizes synthetic throughput [2].

PDE4B-Selective Inhibitor Development for Respiratory and Inflammatory Indications

Research programs targeting PDE4B-selective inhibition should prioritize this scaffold based on demonstrated class-level selectivity. Derivatives of 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine achieve 433-fold PDE4B/PDE4D selectivity (IC₅₀ = 3.0 nM for PDE4B), a level that directly addresses the emetic liability associated with PDE4D inhibition [3]. The 4-chloro intermediate provides the synthetic entry point for introducing diverse substituents at the 2-position and side-chain phenyl rings that govern this selectivity profile [3].

HIV-1 NNRTI Programs Targeting Drug-Resistant Viral Strains

Antiviral programs focused on overcoming NNRTI resistance should select this scaffold for its derivatives' demonstrated potency against clinically challenging double mutants. Compounds derived from this chemotype exhibit EC₅₀ values of 3.43-21.4 nmol/L against wild-type and resistant HIV-1 strains, with 2.3- to 14.5-fold superiority over efavirenz and etravirine against F227L+V106A and K103N+Y181C double mutants [4]. The 4-chloro intermediate enables systematic exploration of the NNRTI-binding pocket through structure-based design strategies [4].

Cost-Sensitive Process Chemistry Requiring High-Yield, Single-Step Scaffold Access

For process chemistry and scale-up applications where synthetic efficiency directly impacts procurement economics, this compound offers a quantifiable advantage: 98% yield in a single step under adapted Vilsmeier conditions versus 82% multi-step yield for the 2,4-dichloro analog [2] . The quantitative conversion eliminates intermediate purification, reducing solvent consumption, labor time, and waste generation relative to alternative scaffolds requiring multi-step sequences with intermediate isolations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.